Cas no 1340409-29-1 (1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- EN300-2941515
- 1-amino-4,4-dimethylcyclohexane-1-carbonitrile
- 1340409-29-1
- AKOS013739720
- 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile
-
- MDL: MFCD20307184
- インチ: 1S/C9H16N2/c1-8(2)3-5-9(11,7-10)6-4-8/h3-6,11H2,1-2H3
- InChIKey: BDXHWIYYYQCAMX-UHFFFAOYSA-N
- SMILES: NC1(C#N)CCC(C)(C)CC1
計算された属性
- 精确分子量: 152.131348519g/mol
- 同位素质量: 152.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 49.8Ų
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2941515-5.0g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 | |
Enamine | EN300-2941515-0.25g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 0.25g |
$485.0 | 2025-03-19 | |
Enamine | EN300-2941515-10.0g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
Enamine | EN300-2941515-10g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 10g |
$2269.0 | 2023-09-06 | ||
Enamine | EN300-2941515-2.5g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
Enamine | EN300-2941515-0.1g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 0.1g |
$464.0 | 2025-03-19 | |
Enamine | EN300-2941515-1.0g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
Enamine | EN300-2941515-0.05g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 0.05g |
$443.0 | 2025-03-19 | |
Enamine | EN300-2941515-0.5g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 95.0% | 0.5g |
$507.0 | 2025-03-19 | |
Enamine | EN300-2941515-5g |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile |
1340409-29-1 | 5g |
$1530.0 | 2023-09-06 |
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1-Amino-4,4-dimethylcyclohexane-1-carbonitrileに関する追加情報
1-Amino-4,4-Dimethylcyclohexane-1-Carbonitrile (CAS No. 1340409-29-1)
1-Amino-4,4-Dimethylcyclohexane-1-Carbonitrile (hereafter referred to as Compound A) is a versatile organic compound with the CAS registry number 1340409-29-1. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a cyano group at the 1-position, along with two methyl groups at the 4-position. The combination of these functional groups makes Compound A a valuable intermediate in various chemical synthesis processes.
Recent advancements in synthetic chemistry have highlighted the potential of Compound A in the development of advanced materials and pharmaceuticals. Researchers have demonstrated that the amino group can act as a nucleophilic site for various coupling reactions, while the cyano group can serve as an electrophilic site for further functionalization. This dual reactivity has made Compound A a key building block in the construction of complex molecules with tailored properties.
One of the most promising applications of Compound A lies in its use as an intermediate in the synthesis of biologically active compounds. For instance, studies have shown that derivatives of Compound A exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that Compound A could serve as a lead compound for the development of novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.
In addition to its biological applications, Compound A has also gained attention in materials science due to its ability to form stable covalent bonds with other organic molecules. By incorporating Compound A into polymer backbones, researchers have successfully synthesized materials with enhanced mechanical strength and thermal stability. These materials hold potential for use in high-performance composites and advanced coatings.
The synthesis of Compound A typically involves a multi-step process that begins with the preparation of a cyclohexane derivative followed by selective substitution reactions to introduce the amino and cyano groups. Recent optimizations in this synthesis pathway have significantly improved yields and reduced production costs, making Compound A more accessible for large-scale applications.
From an environmental standpoint, Compound A has been shown to exhibit low toxicity and biodegradability under controlled conditions. This makes it an attractive option for industries seeking eco-friendly alternatives to traditional chemical intermediates.
In conclusion, 1-Amino-4,4-Dimethylcyclohexane-1-Carbonitrile (CAS No. 1340409-29-1) is a multifaceted compound with immense potential across diverse fields. Its unique chemical properties, coupled with recent advancements in its synthesis and application, position it as a critical component in modern chemical innovation.
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